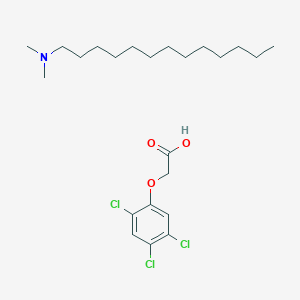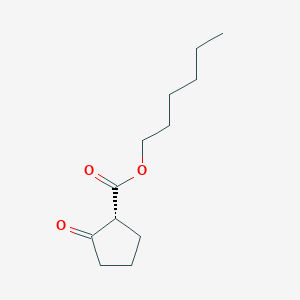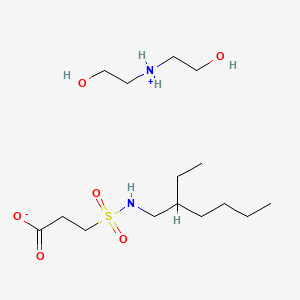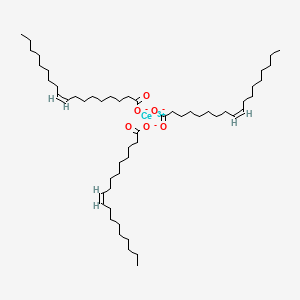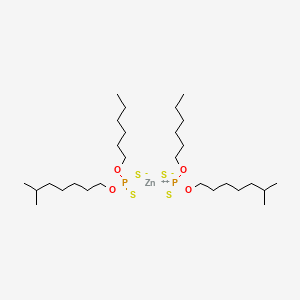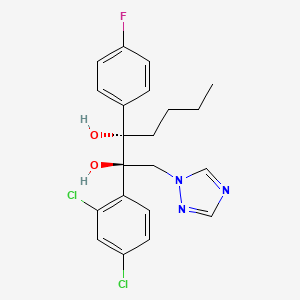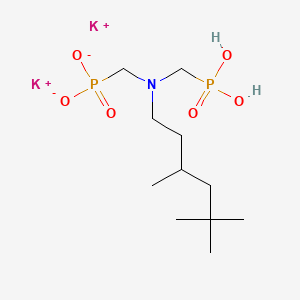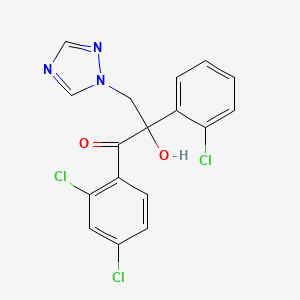
Diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate is a chemical compound with the molecular formula C24H28O6Si and a molecular weight of 440.6 g/mol. It is known for its unique structure, which includes a diphenylsilylene group connected to two propionate groups through oxygen atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate typically involves the reaction of diphenylsilylene with propionic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate involves its interaction with molecular targets through its functional groups. The diphenylsilylene group plays a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate can be compared with similar compounds such as:
Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
Divinyl aromatic compounds: These compounds share some structural similarities and are used in similar applications, but they have distinct chemical behaviors and reactivities.
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate stands out due to its unique diphenylsilylene group, which imparts specific chemical properties and reactivities that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
93777-19-6 |
|---|---|
Formule moléculaire |
C24H28O6Si |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
prop-1-en-2-yl 3-[(3-oxo-3-prop-1-en-2-yloxypropoxy)-diphenylsilyl]oxypropanoate |
InChI |
InChI=1S/C24H28O6Si/c1-19(2)29-23(25)15-17-27-31(21-11-7-5-8-12-21,22-13-9-6-10-14-22)28-18-16-24(26)30-20(3)4/h5-14H,1,3,15-18H2,2,4H3 |
Clé InChI |
UOCNLWADXHUMPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)OC(=O)CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)OC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


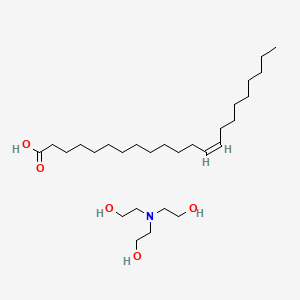
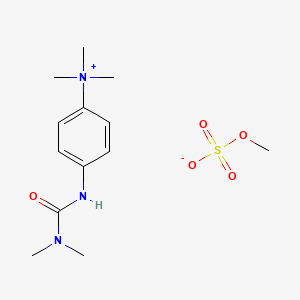
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

